2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride
Overview
Description
2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO and its molecular weight is 241.76 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Biodegradation
The compound 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride can be linked to environmental biodegradation studies. Research on similar compounds like dimethylphenols, specifically 2,5-dimethylphenols, has shown their cometabolism by specific bacteria. In a study by Pieper et al. (1995), it was found that 2,5-dimethylphenols were cometabolized by Alcaligenes eutrophus JMP 134 via the ortho pathway into dimethylmuconolactones as dead-end products, demonstrating a potential environmental biodegradation pathway for similar compounds (Pieper et al., 1995).
Spectroscopy and Photochemistry
The fluorescence and phosphorescence spectra of dimethylphenols, including 2,5-dimethylphenol, have been studied at low temperatures. The research by Vert et al. (1987) investigated changes in pKa values in excited states for various dimethylphenols, which could be relevant for understanding the spectroscopic behavior of this compound (Vert et al., 1987).
Crystal Structure Analysis
The crystal structure of bis(N-methylmorpholine betaine) hydrochloride, a related compound to this compound, was analyzed by Dega-Szafran et al. (2002). This study provides insights into the structural features of similar compounds, which can be crucial for understanding their chemical behavior and potential applications (Dega-Szafran et al., 2002).
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of related compounds, such as various dimethylphenol derivatives, can provide insight into the synthetic pathways and chemical behavior of this compound. For instance, Klan et al. (2000) discussed the use of 2,5-dimethylphenacyl as a photoreleasable protecting group for carboxylic acids, indicating potential applications in organic synthesis and biochemistry (Klan et al., 2000).
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-5-methylmorpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-9-4-5-10(2)12(6-9)13-7-14-11(3)8-15-13;/h4-6,11,13-14H,7-8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDAOSWWAJYLRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)C2=C(C=CC(=C2)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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